molecular formula C14H19F2N3O2 B7347929 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide

货号 B7347929
分子量: 299.32 g/mol
InChI 键: WJRXLSIWWBFVKZ-BXKDBHETSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

作用机制

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, promoting the recruitment of transcriptional machinery and the expression of target genes. BET inhibitors disrupt this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In models of inflammatory disorders, this compound has been shown to reduce inflammation and improve disease symptoms.

实验室实验的优点和局限性

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent activity against BET proteins, its selectivity for BET proteins over other bromodomain-containing proteins, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

未来方向

There are several future directions for the development of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to BET inhibition in cancer patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of BET inhibitors. Additionally, there is ongoing research to optimize the pharmacokinetic properties of BET inhibitors, such as increasing their solubility and bioavailability. Overall, this compound and other BET inhibitors have shown promising results in preclinical studies and hold great potential for the treatment of cancer and inflammatory disorders.

合成方法

The synthesis of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-ethoxycyclohexanone with ethyl 2-bromoacetate to form the ester intermediate. The ester is then converted to the corresponding acid by hydrolysis, followed by coupling with 6-(difluoromethyl)pyrimidine-4-amine using a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding this compound in its final form.

科学研究应用

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. BET inhibitors have been shown to suppress the expression of oncogenes and pro-inflammatory genes by disrupting the binding of BET proteins to chromatin. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and solid tumors. Additionally, this compound has shown efficacy in preclinical models of inflammatory disorders, such as rheumatoid arthritis and asthma.

属性

IUPAC Name

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O2/c1-2-21-12-6-4-3-5-9(12)19-14(20)11-7-10(13(15)16)17-8-18-11/h7-9,12-13H,2-6H2,1H3,(H,19,20)/t9-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXLSIWWBFVKZ-BXKDBHETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1NC(=O)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1NC(=O)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。